2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine oxide, commonly referred to as Tamoxifen Citrate Impurity D, is a chemical compound primarily recognized for its role as an impurity in the synthesis of Tamoxifen, a selective estrogen receptor modulator. This compound has garnered attention due to its structural similarities to Tamoxifen and its potential implications in pharmacological studies related to breast cancer treatment.
The compound is classified under the CAS number 15917-50-7 and has a molecular formula of C25H27NO, with a molecular weight of approximately 357.49 g/mol . It is often produced in laboratory settings for research purposes, particularly in the context of studying Tamoxifen's efficacy and safety profiles .
2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine oxide falls under the category of antiestrogens and is recognized as an impurity in pharmaceutical formulations of Tamoxifen. Its classification highlights its relevance in the pharmaceutical industry, especially concerning quality control and regulatory compliance during drug manufacturing .
The synthesis of 2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine oxide typically involves multi-step organic reactions. The primary method includes:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalyst use are critical for optimizing yield and purity .
The reactivity of 2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine oxide can be explored through various chemical transformations:
Technical details regarding reaction mechanisms and conditions are crucial for understanding its stability and reactivity profile .
As an impurity related to Tamoxifen, 2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine oxide may exhibit similar mechanisms of action involving estrogen receptor modulation. The proposed mechanism includes:
Data on binding affinities and comparative studies with Tamoxifen could provide insights into its pharmacological effects .
The physical properties of 2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine oxide include:
Property | Value |
---|---|
Melting Point | 72–74 °C |
Boiling Point | Estimated at 501.18 °C |
Density | Approximately 1.063 g/cm³ |
Solubility | Slightly soluble in chloroform and ethyl acetate |
Color | White to off-white |
Chemical properties include:
These properties are significant for handling and storage considerations in laboratory settings.
The primary application of 2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine oxide lies within pharmaceutical research:
The compound 2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine oxide is defined by the International Union of Pure and Applied Chemistry (IUPAC) as an amine oxide derivative of tamoxifen. Its systematic name explicitly describes the core structure: a tertiary amine oxide functional group attached to an ethanamine chain, which is linked via an ether bond to a para-substituted phenoxy ring. The phenoxy ring itself connects to a 1,2-diphenylbut-1-enyl moiety, characterized by two phenyl groups and a butenyl chain with a double bond at the 1-position [4] [10].
Stereochemistry is critical for this compound. The E-configuration (trans arrangement) at the double bond in the 1,2-diphenylbut-1-enyl group is specified in pharmacopeial standards, distinguishing it from the Z-isomer (cis configuration) of therapeutic tamoxifen. This stereochemical difference significantly alters biological activity, as the E-isomer lacks the estrogen receptor-binding efficacy of the Z-isomer [1] [5]. Key molecular descriptors include:
Table 1: Stereochemical and Structural Comparison with Related Compounds
Compound | Double Bond Geometry | Molecular Weight (g/mol) | Key Structural Identifier |
---|---|---|---|
Target Amine Oxide | E (trans) | 387.52 | Amine oxide group (-N⁺(CH₃)₂O⁻) |
(Z)-Tamoxifen (Therapeutic Form) | Z (cis) | 371.51 | Dimethylaminoethoxy side chain |
Tamoxifen N-Oxide | Z (cis) | 387.52 | Amine oxide derived from Z-tamoxifen |
This compound is pharmacopeially recognized as an impurity in tamoxifen citrate formulations. The European Pharmacopoeia (EP) designates it as "Tamoxifen Impurity E" or "EP Impurity A", reflecting its status as a structurally related by-product requiring stringent control. The USP and JP monographs cross-reference EP impurity designations but do not assign unique identifiers. Analytical thresholds specified in EP monographs mandate that this impurity not exceed 0.15% in active pharmaceutical ingredients (APIs) due to its potential genotoxic risk [5] [8].
Pharmacopeial characterization relies on chromatographic methods (e.g., HPLC with UV detection) and spectroscopic confirmation (NMR, MS). The amine oxide’s polarity distinguishes it from the parent tamoxifen, necessitating specific elution protocols for accurate quantification [5] [8].
Table 2: Pharmacopeial Designations and Specifications
Pharmacopeia | Designation | Acceptance Threshold | Primary Analytical Method |
---|---|---|---|
European (EP) | Tamoxifen Impurity E | ≤0.15% | Reverse-phase HPLC |
USP | Referenced as EP Impurity A | N/A | Chromatographic comparison |
JP | Not individually specified | N/A | EP-compliant methods |
The compound’s definitive chemical identification is anchored by several globally recognized identifiers:
Additional identifiers include:
Regulatory inventories (e.g., EPA’s TSCA, EINECS) exclude this compound, reflecting its specialized use as a pharmaceutical impurity rather than a commercial substance [1] .
As a potential genotoxic impurity, this amine oxide derivative falls under strict regulatory oversight per ICH M7(R1) guidelines. Its structural similarity to tamoxifen—a known human carcinogen—triggers classification as a "Class 2 impurity" (identified mutagen with established genotoxicity) [1] [5]. Key regulatory considerations include:
Regulatory assessments (e.g., Canada’s CEPA 1999) conclude that tamoxifen-related residues pose negligible environmental risk at detected levels (≤ng/L in waterways). However, impurity control in pharmaceuticals remains critical due to intrinsic carcinogenic hazards [2] [5].
Table 3: Global Regulatory Status and Key Concerns
Aspect | Regulatory Classification | Key Guidelines | Risk Mitigation Measures |
---|---|---|---|
Genotoxicity | Class 2 Impurity (Mutagen) | ICH M7(R1) | Strict limit of ≤0.15% in APIs |
Environmental Persistence | Not assessed independently | CEPA 1999 | Manufacturing discharge controls |
Pharmacopeial Compliance | EP Impurity A | EP 10.0 | HPLC-UV monitoring during release |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0